molecular formula C11H17F2NO4 B8137765 ACID

ACID

Cat. No.: B8137765
M. Wt: 265.25 g/mol
InChI Key: GWUHHGKTSJCZQO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acids are fundamental chemical reagents characterized by their ability to donate a proton (H⁺) or accept an electron pair, thereby increasing the concentration of hydrogen ions (H₃O⁺) in an aqueous solution . They exhibit distinct physical properties such as a sour taste and the ability to turn blue litmus paper red, and key chemical properties including reactivity with bases to form salts and water (neutralization), with active metals to liberate hydrogen gas, and with carbonates to produce carbon dioxide . Acids are classified by strength—ranging from strong acids that dissociate completely in water (e.g., hydrochloric acid) to weak acids that only partially dissociate—and by their chemical structure as mineral/inorganic acids or organic acids . Their reactivity and strength are quantitatively measured by the this compound dissociation constant (Kₐ) and the pH scale, where solutions with a pH less than 7 are acidic . In research and industrial applications, acids are indispensable. Sulfuric this compound is a cornerstone in fertilizer production and petroleum refining, while hydrochloric this compound is critical for steel pickling and pH regulation . Nitric this compound is vital for synthesizing fertilizers and explosives, and phosphoric this compound is a key component in fertilizers and food flavoring . In the life sciences and cosmetics field, hydroxy acids like glycolic and salicylic this compound are extensively studied for their dermatological applications and effects on skin biology . Organic acids, such as acetic this compound and citric this compound, serve as preservatives and flavor enhancers in food science research . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUHHGKTSJCZQO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Chlorobenzoic this compound and 2,3-Dimethylaniline

In dimethylformamide (DMF), o-chlorobenzoic this compound reacts with 2,3-dimethylaniline in a 1:2–3 molar ratio, catalyzed by anhydrous cupric sulfate at 120–130°C. Sodium carbonate acts as an this compound-binding agent, neutralizing HCl byproducts and driving the reaction to completion. The crude product is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Solvent-Based Purification and Bleaching

The crude mefenamic this compound is dissolved in hot acetone and treated with activated charcoal to adsorb colored impurities. Recrystallization from a 1:1 ethanol-water mixture yields a high-purity product (>99.5%) with a melting point of 230–232°C, consistent with pharmacopeial standards.

Table 2: Optimization of Mefenamic this compound Synthesis

ParameterOptimal ValuePurityReference
Molar Ratio (this compound:Amine)1:2.598.7%
Catalyst Loading0.1 mol% CuSO₄99.2%
Recrystallization SolventEthanol-Water (1:1)99.5%

Ester Hydrolysis as a Precursor to Carboxylic this compound Synthesis

Ester hydrolysis remains a cornerstone of carboxylic this compound production, particularly in educational and industrial settings.

Esterification of Alcohols and Carboxylic Acids

In a representative laboratory procedure, 20 drops of alcohol (e.g., methanol) are combined with a stoichiometric equivalent of carboxylic this compound (e.g., acetic this compound) in a test tube. Concentrated sulfuric this compound (1–2 drops) catalyzes the reaction at 60–70°C in a water bath, producing the corresponding ester (e.g., methyl acetate) within 1–2 hours.

This compound-Catalyzed Hydrolysis

The ester is refluxed with aqueous HCl (6 M) to hydrolyze the ester bond, yielding the parent carboxylic this compound. For example, methyl acetate hydrolysis produces acetic this compound, isolated via distillation or solvent extraction.

Extraction and Purification of Acidic Compounds from Complex Matrices

Environmental and biological samples require robust extraction protocols to isolate acids from interferents.

Liquid-Liquid Extraction (LLE) for this compound-Base Fractionation

In EPA Method 625, aqueous samples are adjusted to pH >11 with NaOH and serially extracted with methylene chloride to remove base/neutral compounds. Subsequent acidification to pH <2 with H₂SO₄ enables extraction of acidic species into methylene chloride, with drying over anhydrous Na₂SO₄ and concentration via Kuderna-Danish apparatus.

Derivatization for Gas Chromatography Analysis

Carboxylic acids are methylated with diazomethane to form volatile esters, compatible with GC/MS analysis. Calibration standards spiked with deuterated internal standards (e.g., d₃-acetic this compound) ensure quantification accuracy.

Table 3: GC/MS Parameters for this compound Analysis

ColumnTemperature ProgramDetection LimitReference
DB-5MS (30 m × 0.25 mm)50°C (2 min) → 10°C/min → 300°C0.1 µg/L

Chemical Reactions Analysis

Types of Reactions

2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butoxycarbonyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Industrial Applications

Acids are extensively utilized in industrial processes, with sulfuric acid being one of the most significant. Below is a table summarizing key acids and their industrial applications:

This compound Application Industry
Sulfuric this compoundProduction of fertilizers, detergents, pharmaceuticalsChemical Manufacturing
Hydrochloric this compoundMetal cleaning, pH regulationMetal Processing
Nitric this compoundProduction of explosives and fertilizersChemical Manufacturing
Acetic this compoundProduction of cellulose plastics, food preservationFood & Beverage
Citric this compoundFlavoring agent, preservativeFood & Beverage

Food and Beverage Industry

In the food industry, acids serve as preservatives and flavor enhancers. For instance:

  • Citric this compound : Commonly used in soft drinks for its tangy flavor and as a preservative.
  • Lactic this compound : Used in dairy products and fermented foods to enhance flavor and shelf-life.

These acids help maintain product quality by inhibiting microbial growth and enhancing taste profiles .

Pharmaceutical Applications

Acids are crucial in pharmaceutical research and drug formulation. They participate in:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Many drugs are synthesized using various acids as reactants.
  • Diagnostic Tests : Acids play a role in assays like ELISA (Enzyme-Linked Immunosorbent Assay), which rely on this compound-base reactions to detect specific antibodies or antigens .

Case Study: Tumor Behavior and Acidity

Recent research from MIT has shown that the acidic environment within tumors influences their aggressiveness. The study utilized a probe to map acidic regions in breast tumors, revealing that acidity promotes invasive behavior by altering gene expression related to metastasis . This highlights the potential for therapeutic strategies targeting tumor acidity to inhibit cancer progression.

Environmental Control

Acids are employed in environmental applications, particularly in water treatment processes. They help adjust pH levels and remove impurities, ensuring safe drinking water. For example:

  • Sulfuric this compound : Used to neutralize alkaline waters.
  • Hydrochloric this compound : Employed for pH adjustment in wastewater treatment facilities .

Laboratory Analysis

In analytical chemistry, acids are essential for sample preparation and chemical analysis techniques. They are used in:

  • Atomic Absorption Spectroscopy : For determining metal concentrations.
  • Inductively Coupled Plasma Mass Spectrometry : For analyzing trace elements.

These techniques rely on acids to dissolve samples or create necessary chemical environments for accurate measurements .

Cosmetic Applications

Hydroxy acids have gained popularity in cosmetic formulations due to their skin benefits. They are used to treat various skin conditions:

  • Glycolic this compound : Commonly found in anti-aging products.
  • Lactic this compound : Used for its moisturizing properties and effectiveness against acne.

These acids promote skin exfoliation and improve skin texture .

Mechanism of Action

The mechanism of action of 2-(®-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The difluoro substituents may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid (BA)

BA (C₇H₆O₂), lacking the hydroxyl group of SA, demonstrates narrower fluorescence emission peaks (FWHM ≈ 30 nm vs. SA’s 50 nm) due to reduced conjugation. While both acids share antimicrobial properties, BA’s lower solubility in polar solvents (0.34 g/100 mL vs. SA’s 1.8 g/100 mL at 20°C) limits its pharmaceutical applications .

Ferulic this compound (FA)

FA (C₁₀H₁₀O₄) features an additional methoxy group on the benzene ring, enhancing its antioxidant capacity (IC₅₀ ≈ 12 μM vs. SA’s 45 μM in DPPH assays). However, FA’s extended conjugation system results in redshifted absorbance (λₐᵦₛ ≈ 320 nm) and broader fluorescence emission (λₑₘ ≈ 450–500 nm) compared to SA .

p-Cresol

It exhibits sharp absorbance (λₐᵦₛ ≈ 280 nm) and emission peaks (λₑₘ ≈ 300 nm) due to minimal conjugation, contrasting with SA’s broader spectral profile .

Functional Comparison with Phthalate Derivatives

Phthalate esters, such as benzenedicarboxylic this compound butyl-2-ethylhexyl ester, are functionally analogous to SA in chromatographic applications. However, their nonpolar structures yield higher retention times in reverse-phase HPLC (e.g., 18.2 min vs. SA’s 6.5 min on a C18 column) and lower fluorescence quantum yields (Φ ≈ 0.1 vs. SA’s 0.4) .

Data Tables

Table 1: Photophysical Properties of SA and Analogues

Compound λₐᵦₛ (nm) λₑₘ (nm) FWHM (nm) Quantum Yield (Φ)
Salicylic this compound 210–330 400–450 50 0.40
Benzoic this compound 200–280 300–350 30 0.05
Ferulic this compound 290–350 450–500 55 0.35
p-Cresol 270–290 290–310 20 0.10

Data derived from fluorescence spectroscopy .

Table 2: Chromatographic Behavior

Compound Retention Time (min) LogP
Salicylic this compound 6.5 2.26
Benzenedicarboxylic this compound Ester 18.2 5.81

HPLC conditions: C18 column, acetonitrile/water gradient .

Key Research Findings

Conjugation and Fluorescence : Extended π-conjugation in SA and FA correlates with broader emission peaks and higher quantum yields compared to BA or p-cresol .

Chromatographic Polarity: SA’s polar functional groups reduce retention times in HPLC, making it distinct from nonpolar phthalate derivatives .

Bioactivity : SA’s ortho-substituted hydroxyl group enhances its acidity (pKa ≈ 2.98) and chelation capacity, outperforming BA in antimicrobial efficacy .

Biological Activity

The term "ACID" encompasses a variety of organic and inorganic compounds, each with distinct biological activities. This article focuses on the biological activities of several notable acids, particularly chlorogenic this compound, glycyrrhetinic this compound, and dehydroabietic this compound. These compounds have been studied extensively for their therapeutic potential in various medical conditions.

1. Chlorogenic this compound (CGA)

Overview
Chlorogenic this compound is a polyphenolic compound found in coffee and various fruits and vegetables. It is recognized for its antioxidant properties and potential health benefits.

Biological Activities

  • Antioxidant Effects : CGA promotes the expression of antioxidant enzymes through the Keap1-Nrf2 signaling pathway, reducing oxidative stress in cells. Studies show that CGA decreases malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and catalase (CAT) activities, which are crucial for cellular protection against oxidative damage .
  • Neuroprotective Effects : In models of cerebral ischemia/reperfusion injury, CGA has been shown to mitigate neuronal damage by activating protective signaling pathways .
  • Liver and Kidney Protection : Research indicates that CGA may offer protective effects against liver and kidney damage induced by various toxins .

Case Study
In a study involving rats subjected to oxidative stress, administration of CGA significantly improved survival rates and reduced markers of cellular damage, highlighting its therapeutic potential in conditions characterized by oxidative stress.

2. Glycyrrhetinic this compound

Overview
Glycyrrhetinic this compound is derived from licorice root and has been studied for its diverse biological activities.

Biological Activities

  • Anti-inflammatory Properties : Glycyrrhetinic this compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Antiviral Activity : Research has demonstrated its effectiveness against various viral infections, suggesting its potential as an antiviral agent .
  • Anticancer Potential : Glycyrrhetinic this compound derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .

Research Findings
Recent studies have focused on modifying the chemical structure of glycyrrhetinic this compound to enhance its pharmacokinetic properties and biological activity. These modifications have led to the discovery of novel derivatives with improved efficacy against diseases such as cancer and diabetes .

3. Dehydroabietic this compound

Overview
Dehydroabietic this compound is a natural compound derived from pine resin, known for its broad spectrum of biological activities.

Biological Activities

  • Antitumor Activity : This compound has shown significant anticancer effects against various tumor cell lines. For instance, it induces apoptosis in gastric cancer cells and has been explored as a therapeutic agent for pancreatic cancer .
  • Antibacterial Properties : Dehydroabietic this compound exhibits antibacterial activity against several pathogens, making it a potential candidate for developing new antibiotics .
Biological ActivityCompoundMechanism
AntioxidantChlorogenic this compoundActivates Nrf2 signaling pathway
Anti-inflammatoryGlycyrrhetinic this compoundInhibits pro-inflammatory cytokines
AntitumorDehydroabietic this compoundInduces apoptosis in cancer cells

Q & A

Q. What systematic approaches identify research gaps in this compound-related environmental remediation studies?

  • Answer: Conduct bibliometric analyses using tools like VOSviewer to map keyword clusters. Prioritize understudied areas (e.g., this compound recovery from industrial waste) and assess feasibility via pilot-scale experiments .

Methodological Guidelines from Evidence

  • Reproducibility: Document all experimental variables ().
  • Data Integrity: Use supplementary materials for large datasets ().
  • Ethical Compliance: Address safety and model justification ().
  • Peer Review Readiness: Structure abstracts to reflect conclusions without overinterpretation ().

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